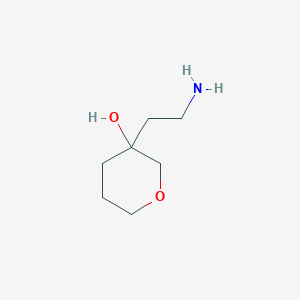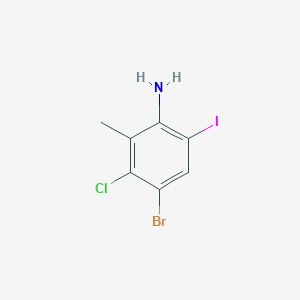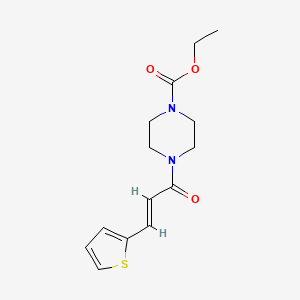
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(trifluoromethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the imidazole ring, followed by the introduction of the ethoxyethyl and trifluoromethoxy groups. The final step would likely be the formation of the amide linkage .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring, an ethoxyethyl group, a trifluoromethoxy group, and an amide linkage. The presence of these functional groups would likely confer specific chemical properties to the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. For example, the imidazole ring might participate in reactions typical of aromatic compounds, while the amide linkage might undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group might make the compound more lipophilic, affecting its solubility in different solvents .Applications De Recherche Scientifique
Fluorophores Synthesis and Photophysical Properties
Research on novel classes of fluorophores, such as N-2-Aryl-1,2,3-Triazoles, demonstrates the potential of imidazole derivatives in developing blue emitting materials. These compounds are synthesized and characterized for their absorption, emission, and quantum yields in various solvents, with some emitting in the blue and green region. The study compares photophysical properties with structural analogs and employs theoretical computations to align with experimental results, indicating these compounds' utility in materials science and optical applications (Padalkar et al., 2015).
Stearoyl-CoA Desaturase-1 Inhibition
In the realm of biochemistry and pharmacology, imidazole derivatives have been studied for their inhibitory effects on stearoyl-CoA desaturase-1 (SCD-1), an enzyme involved in lipid metabolism. A specific study identified potent inhibitors, including imidazole derivatives, showing significant dose-dependent effects in murine models. This research underscores the therapeutic potential of such compounds in treating metabolic disorders (Uto et al., 2009).
Antimicrobial and Antiproliferative Activity
Imidazole derivatives have also been explored for their antimicrobial and anticancer properties. For instance, novel benzimidazoles containing 1,2,3-triazoles have shown promising activity against various cancer cell lines and significant antioxidant activity. This suggests the potential of imidazole derivatives in developing new anticancer therapies and exploring their mechanisms of action (Kumaraswamy et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-3-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O3/c16-15(17,18)24-13-3-1-2-12(10-13)14(22)20-5-8-23-9-7-21-6-4-19-11-21/h1-4,6,10-11H,5,7-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFKACCMWLQUHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NCCOCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(tert-Butyldimethylsilyl)oxy]-2-methylpent-1-en-3-one](/img/structure/B2700606.png)

![N1-cyclopentyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2700609.png)
![[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2700616.png)

![4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol](/img/structure/B2700620.png)


![2-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2700623.png)

![methyl (2E)-2-(2,4-dimethylbenzenesulfonyl)-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate](/img/structure/B2700625.png)

![N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2700628.png)